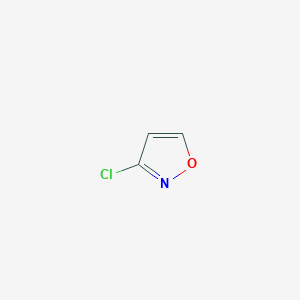
4-(Dimethoxymethyl)benzaldehyde
Overview
Description
4-(Dimethoxymethyl)benzaldehyde is a chemical compound with the molecular formula C10H12O3 . It has an average mass of 180.201 Da and a monoisotopic mass of 180.078644 Da .
Molecular Structure Analysis
The molecular structure of 4-(Dimethoxymethyl)benzaldehyde consists of a benzene ring with a formyl group (CHO) and a dimethoxymethyl group attached . The exact spatial configuration of these groups would depend on the specific synthesis method used.Scientific Research Applications
1. Chemical Synthesis and Reactions
- 4-(Dimethoxymethyl)benzaldehyde and related compounds play a significant role in chemical synthesis. For instance, it's used in the Meerwein alkylation of Ehrlich's aldehyde, leading to the formation of iminium salts which are prone to hydrolysis, giving corresponding hydrotetrafluoroborates (Froschauer et al., 2013). Another study demonstrated its role in the catalytic debromophosphoryl- and phosphonyloxylation reactions, which are crucial in organic synthesis (Gazizov et al., 2018).
2. Molecular Structure Analysis
- The molecular structure and vibrational analysis of 4-(Dimethoxymethyl)benzaldehyde derivatives have been a subject of research. Studies have used techniques like IR, Raman, MS, and X-ray crystallography to investigate the structural properties of these compounds (Wajda-Hermanowicz et al., 2015). Additionally, detailed theoretical studies on the molecular structure, using approaches like DFT methods and vibrational analysis, have been conducted to understand the stability and electronic properties of these molecules (Rocha et al., 2015).
3. Catalysis and Reaction Mechanisms
- In the field of catalysis, 4-(Dimethoxymethyl)benzaldehyde derivatives have been explored for their potential as catalysts or reactants in various chemical reactions. For example, their role in the one-pot synthesis of tetrahydrobenzo[b]pyrans using ZnO-beta zeolite as a catalyst has been documented (Katkar et al., 2011). These studies contribute to the understanding of reaction mechanisms and the development of new synthetic methodologies.
4. Nonlinear Optical Properties and Material Science
- 4-(Dimethoxymethyl)benzaldehyde and its derivatives are also investigated for their physical properties, particularly in the context of material science. Research into the crystal growth, optical properties, and nonlinear optical properties of these compounds has been conducted, highlighting their potential in various technological applications (Jebin et al., 2016).
Safety and Hazards
While specific safety data for 4-(Dimethoxymethyl)benzaldehyde is not available, general safety measures for handling similar compounds include wearing personal protective equipment, ensuring adequate ventilation, avoiding contact with skin, eyes, or clothing, and avoiding ingestion and inhalation . The compound should be kept in a tightly closed container in a dry and well-ventilated place .
properties
IUPAC Name |
4-(dimethoxymethyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-12-10(13-2)9-5-3-8(7-11)4-6-9/h3-7,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARGTVLBJRMZPJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=C(C=C1)C=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60575981 | |
| Record name | 4-(Dimethoxymethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60575981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
103781-93-7 | |
| Record name | 4-(Dimethoxymethyl)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103781-93-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Dimethoxymethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60575981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,4-Bis[4-(acetylthio)phenylethynyl]benzene](/img/structure/B1610744.png)









![7-Chlorothieno[2,3-b]pyrazine](/img/structure/B1610758.png)

